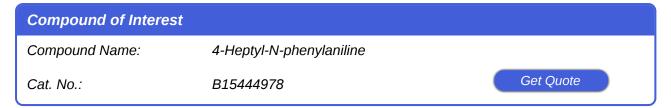


Spectroscopic and Physicochemical Analysis of 4-Heptyl-N-phenylaniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



Introduction

This technical guide provides an in-depth overview of the spectroscopic and physicochemical properties of **4-Heptyl-N-phenylaniline**. Due to the limited availability of published experimental spectroscopic data for **4-Heptyl-N-phenylaniline**, this document presents data for the closely related compound, 4-Heptylaniline, as a reference. The structural similarity, primarily the presence of the 4-heptylphenyl group, makes its spectroscopic data a valuable comparative tool for researchers. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the characterization of alkylated aniline derivatives.

Physicochemical Properties

Basic physicochemical data for **4-Heptyl-N-phenylaniline** (CAS: 64924-62-5) has been reported, providing a foundational understanding of the molecule.[1]



Property	Value
Molecular Formula	C19H25N
Molecular Weight	267.409 g/mol
Density	0.987 g/cm ³
Flash Point	199.8 °C
Refractive Index	1.565
LogP	6.01610
Exact Mass	267.199 g/mol

Spectroscopic Data (Reference Compound: 4-Heptylaniline)

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Heptylaniline (CAS: 37529-27-4), a structural analogue of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Data for 4-Heptylaniline

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

¹³C NMR Data for 4-Heptylaniline



Chemical Shift (ppm)	Assignment
Data not available in search results	

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. This provides a characteristic fingerprint of the functional groups present.

Key IR Absorption Bands for 4-Heptylaniline

Wavenumber (cm ⁻¹)	Intensity	Assignment
Specific peak data not available in search results	N-H stretch (amine)	
C-H stretch (aromatic)	_	
C-H stretch (aliphatic)	_	
C=C stretch (aromatic)	_	
C-N stretch	-	

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data for 4-Heptylaniline

m/z	Relative Intensity (%)	Assignment
Data not available in search results	[M]+ (Molecular Ion)	



Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented. These are based on standard laboratory practices for the analysis of similar organic compounds.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing (0 ppm).

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

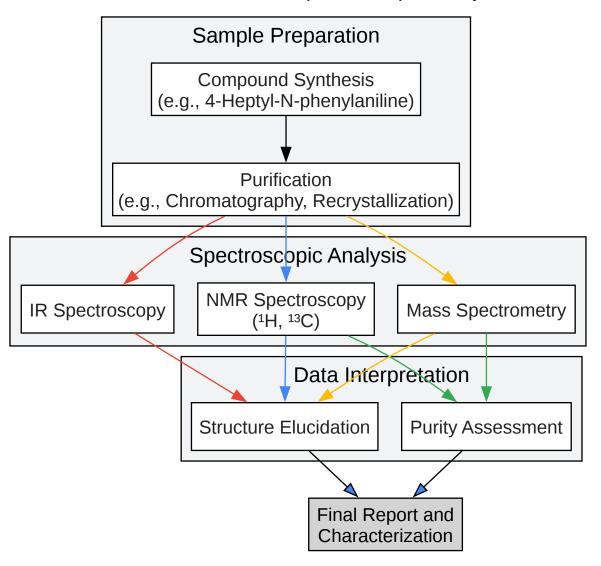
Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via gas chromatography (GC-MS) for volatile compounds, and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



General Workflow for Spectroscopic Analysis



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. unichemist.com [unichemist.com]







• To cite this document: BenchChem. [Spectroscopic and Physicochemical Analysis of 4-Heptyl-N-phenylaniline: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15444978#spectroscopic-data-for-4-heptyl-n-phenylaniline-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com